molecular formula C8H16N2O2 B1142533 tert-butyl N-[(E)-propylideneamino]carbamate CAS No. 112383-12-7

tert-butyl N-[(E)-propylideneamino]carbamate

Cat. No.: B1142533
CAS No.: 112383-12-7
M. Wt: 172.22484
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl N-[(E)-propylideneamino]carbamate is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a versatile tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-butyl N-[(E)-propylideneamino]carbamate can be synthesized through the reaction of di-tert-butyl dicarbonate with the corresponding hydrazine derivative. The reaction typically occurs in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in solvents like acetonitrile or tetrahydrofuran (THF). The reaction conditions often involve ambient temperature or mild heating to facilitate the formation of the Boc-protected hydrazine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to enhance efficiency and yield. The use of flow microreactor systems has been reported to be more efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(E)-propylideneamino]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Boc group removal typically yields the free amine, which can then undergo further functionalization .

Scientific Research Applications

tert-butyl N-[(E)-propylideneamino]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for amines in organic synthesis, facilitating the synthesis of complex molecules.

    Biology: Employed in the synthesis of peptides and proteins, where protecting groups are essential for selective reactions.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: Applied in the production of fine chemicals and advanced materials

Mechanism of Action

The mechanism of action of tert-butyl N-[(E)-propylideneamino]carbamate primarily involves the protection and deprotection of amines. The Boc group is added to amines under basic conditions, forming a stable carbamate. The removal of the Boc group occurs under acidic conditions, leading to the formation of the free amine. This process is crucial in multi-step organic synthesis, where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

Similar Compounds

    tert-butyl N-[(E)-propylideneamino]carbamate: Known for its stability and ease of removal.

    1-Tert-butoxycarbonyl-2-methylidenehydrazine: Similar in structure but with a different alkyl group.

    1-Tert-butoxycarbonyl-2-ethylidenehydrazine: Another similar compound with an ethyl group instead of a propyl group.

Uniqueness

This compound is unique due to its specific alkyl group, which can influence its reactivity and the types of reactions it undergoes. The choice of protecting group and its specific structure can significantly impact the overall synthetic strategy and the efficiency of the synthesis .

Properties

CAS No.

112383-12-7

Molecular Formula

C8H16N2O2

Molecular Weight

172.22484

Synonyms

Hydrazinecarboxylic acid, propylidene-, 1,1-dimethylethyl ester (9CI)

Origin of Product

United States

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